Vinyl neodecanoate

Description

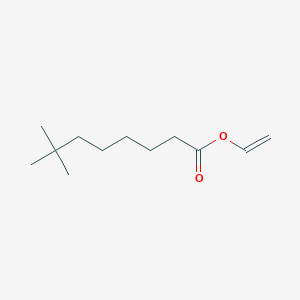

Structure

3D Structure

Properties

IUPAC Name |

ethenyl 7,7-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFJAZCVMOXQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274216 | |

| Record name | Ethenyl 7,7-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

greater than 175 °F (USCG, 1999) | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

51000-52-3, 26544-09-2, 195321-14-3 | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl tert-decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenyl 7,7-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl tert-decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vinyl neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-4 °F (USCG, 1999) | |

| Record name | VINYL NEODECANOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12985 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to Vinyl Neodecanoate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl neodecanoate is a branched-chain vinyl ester monomer recognized for its significant role in enhancing the performance of polymer emulsions. Chemically, it is a mixture of isomers of vinyl esters of neodecanoic acid. Its unique, highly branched aliphatic structure, featuring a tertiary substituted α-carbon, imparts notable hydrophobicity, hydrolytic stability, and resistance to alkaline degradation and ultraviolet (UV) light.[1][2][3] Predominantly utilized as a modifying co-monomer in the emulsion polymerization of vinyl acetate and acrylics, this compound is instrumental in the formulation of high-performance decorative paints, industrial coatings, and adhesives. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, polymerization behavior, and toxicological profile, presenting quantitative data in structured tables and detailing experimental protocols for key processes.

Chemical Structure and Identification

This compound is the vinyl ester of neodecanoic acid, a C10 carboxylic acid characterized by a highly branched structure. This branching is a key feature that dictates its chemical properties and performance in polymers.

-

IUPAC Name: Ethenyl 7,7-dimethyloctanoate[2]

-

CAS Number: 51000-52-3[2]

-

Molecular Formula: C₁₂H₂₂O₂[1]

-

Synonyms: Neodecanoic acid vinyl ester, Vinyl versatate, VeoVa™ 10[2]

The general structure consists of a vinyl group attached to the carboxyl group of a C10 branched alkyl chain. The tertiary α-carbon in the neodecanoic acid moiety sterically hinders the ester linkage, making it highly resistant to hydrolysis, particularly under alkaline conditions.

Physicochemical and Toxicological Properties

This compound is a colorless liquid with a mild, pleasant odor.[4][5] Its physical properties are summarized in Table 1. The toxicological profile, crucial for safety assessment, is summarized in Table 2. It is notably very toxic to aquatic life with long-lasting effects.[5][6]

| Property | Value | Source(s) |

| Molecular Weight | 198.30 g/mol | [1] |

| Appearance | Colorless liquid | [5] |

| Density | 0.882 g/mL at 25 °C | [7] |

| Boiling Point Range | 60-216 °C | [7] |

| Melting Point | < -20 °C (-4 °F) | [4][6] |

| Flash Point | > 83 °C (181.4 °F) | [5] |

| Autoignition Temperature | 309 °C (588 °F) | [4][6] |

| Water Solubility | Insoluble | [6] |

| Refractive Index | n20/D 1.436 | [7] |

| Homopolymer Tg | -3 °C | [3] |

Table 1: Physical and Chemical Properties of this compound. This table summarizes key physical and chemical characteristics of the monomer.

| Endpoint | Value | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 23.1 g/kg | Rat | |

| Acute Dermal Toxicity (LD50) | > 15,500 mg/kg | Rabbit | [5] |

| Acute Inhalation Toxicity (LC50) | > 2.6 mg/L (4 h) | Rat | [5] |

| Skin Corrosion/Irritation | No skin irritation | Rabbit | [5] |

| Aquatic Toxicity - Fish (LC50, 96h) | 0.84 mg/L | Rainbow trout | [5] |

| Aquatic Toxicity - Daphnia (EC50, 48h) | 1.8 mg/L | Daphnia magna | [5] |

Table 2: Toxicological Profile of this compound. This table presents key toxicological data for assessing the safety of this compound.

Synthesis of this compound

The industrial production of this compound is primarily achieved through two main routes: the transvinylation of neodecanoic acid with vinyl acetate and the direct vinylation of neodecanoic acid using ethylene or acetylene.

Transvinylation with Vinyl Acetate

This method involves the reaction of neodecanoic acid with vinyl acetate in the presence of a catalyst, typically a palladium-based complex.[1][4] The reaction is an equilibrium process where the vinyl group is transferred from acetate to neodecanoate.

Caption: Workflow for the synthesis of this compound via transvinylation.

Experimental Protocol: Palladium-Catalyzed Transvinylation

This protocol is a representative example based on processes described in patent literature.[1][4]

-

Reactor Setup: A reactor equipped with a mechanical stirrer, reflux condenser, and a distillation column is charged with neodecanoic acid, vinyl acetate (in a molar ratio of approximately 2-4 moles of vinyl acetate per mole of carboxylic acid), and a palladium catalyst system (e.g., palladium(II) acetate complexed with a bidentate ligand like 2,2'-bipyridyl) at a concentration of 500-1000 ppm based on the mass of the carboxylic acid.[1]

-

Reaction: The mixture is heated to reflux temperature, typically between 90°C and 110°C, under atmospheric pressure.[4]

-

Reactive Distillation: As the reaction proceeds, the byproduct, acetic acid, is continuously removed from the reactor as a vapor along with unreacted vinyl acetate. This is crucial as it drives the equilibrium towards the product side.[1][4]

-

Separation and Recycling: The vapor stream is passed through a fractionation column to separate the more volatile vinyl acetate from the acetic acid. The recovered vinyl acetate is then recycled back into the reactor.[4]

-

Product Recovery: The crude this compound product remaining in the reactor is purified, typically by vacuum distillation, to remove any residual reactants and catalyst.

Vinylation with Ethylene

This process involves the direct reaction of neodecanoic acid with ethylene and oxygen in the presence of a palladium-copper catalyst system.[8]

-

Catalyst Preparation: A Pd-Cu based catalyst is prepared from organic salts which act as stabilizing agents.

-

Reaction: Neodecanoic acid and the catalyst are charged to a reactor. The reaction is carried out under pressure with a feed of ethylene and air (or oxygen). The pressure of ethylene is typically above 10 bar, and the air pressure is above 5 bar.[8]

-

Purification: The resulting this compound is purified from the reaction mixture. This method can achieve high yields and avoids the production of acetic acid as a byproduct.[8]

Polymerization and Copolymer Properties

This compound is almost exclusively used as a co-monomer in emulsion polymerization to produce latex binders. Its bulky, hydrophobic side chain provides significant performance enhancements to polymers, particularly those based on vinyl acetate.

Key Performance Enhancements in Copolymers:

-

Water and Alkali Resistance: The highly branched, sterically hindered structure protects the ester group from hydrolysis, leading to significantly improved water and alkali resistance in the final polymer film.[3]

-

Hydrophobicity: The C10 aliphatic group increases the hydrophobicity of the polymer, reducing water absorption and improving adhesion to non-polar substrates.[3]

-

Flexibility: With a low homopolymer glass transition temperature (Tg) of -3 °C, this compound acts as a flexibilizing monomer, improving the crack resistance of coatings without the need for external plasticizers.[3]

-

UV Stability: The structure is inherently resistant to degradation by UV light, contributing to the exterior durability of coatings.[3]

Caption: Mechanism of free-radical polymerization for vinyl monomers.

Experimental Protocol: Emulsion Copolymerization of Vinyl Acetate and this compound

This protocol describes a typical semi-batch emulsion polymerization process.[9]

-

Initial Reactor Charge: A jacketed glass reactor equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer is charged with deionized water, a surfactant (e.g., sodium dodecyl sulfate), and a buffer (e.g., sodium bicarbonate).

-

Nitrogen Purge: The reactor is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Monomer Pre-emulsion: In a separate vessel, a stable pre-emulsion is prepared by mixing vinyl acetate, this compound, additional surfactant, and deionized water.

-

Initiation: The reactor contents are heated to the reaction temperature (e.g., 70-80 °C). A portion of an initiator solution (e.g., potassium persulfate in deionized water) is added to the reactor to create seed particles.

-

Monomer and Initiator Feeds: After a short seed-forming period (approx. 15 minutes), the continuous, slow addition of the monomer pre-emulsion and the remaining initiator solution begins. The feed duration is typically 3-4 hours.

-

Polymerization: The reaction temperature is maintained throughout the feeds.

-

Post-Reaction: Once the feeds are complete, the reaction is held at temperature for an additional 1-2 hours to ensure high conversion of the monomers.

-

Cooling and Finalization: The resulting latex is cooled to room temperature. The pH may be adjusted, and a biocide is typically added for preservation. The latex is then filtered to remove any coagulum.

Copolymerization Parameters

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios (r₁ and r₂). For the copolymerization of this compound (M₁) with vinyl acetate (M₂), the reactivity ratios are:

Since both r₁ and r₂ are close to 1, this indicates that the monomers have similar reactivities toward the growing polymer chains. This leads to the formation of a random copolymer, with the monomer units distributed statistically along the polymer backbone.[3] This is highly desirable as it ensures a homogeneous distribution of the performance-enhancing neodecanoate groups throughout the polymer.

Performance of Copolymers

The incorporation of this compound significantly enhances the performance of vinyl acetate-based polymers, particularly in terms of durability and water resistance.

| Copolymer System (wt%) | Tensile Strength (MPa) | Water Absorption (24h, %) | Key Benefit | Source(s) |

| Poly(Vinyl Acetate) Homopolymer | Varies | High | Baseline | |

| Poly(VA-co-Butyl Acrylate) | Lower than PVAc | Moderate | Increased flexibility | [10] |

| Poly(VA-co-VNDc) (85/15) | Increased | Low | Significantly improved water and alkali resistance, flexibility, durability. | [3][10] |

| Poly(VA-co-VNDc-co-MMA) | ~34% Increase vs. control | ~31% lower vs. control (wet strength) | Enhanced tensile strength and water resistance for adhesives. | [2] |

Table 3: Comparative Performance of Vinyl Acetate Copolymers. This table illustrates the impact of this compound (VNDc) on the properties of vinyl acetate (VA) copolymers compared to other systems. Note: Quantitative values are indicative and can vary significantly with exact composition and test conditions.

Conclusion

This compound is a critical performance-enhancing monomer in the field of polymer chemistry, particularly for latex-based coatings and adhesives. Its unique branched structure provides a powerful combination of hydrophobicity, steric protection, and flexibility to copolymer systems. This leads to binders with superior water resistance, alkali durability, and UV stability, meeting the demands of high-performance applications. The well-understood synthesis and polymerization processes, coupled with favorable copolymerization behavior with key monomers like vinyl acetate, ensure its continued importance in the development of advanced polymer materials. For researchers, understanding the structure-property relationships and the specific quantitative benefits it imparts is key to formulating next-generation materials with tailored performance characteristics.

References

- 1. US8921593B2 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 5. scipoly.com [scipoly.com]

- 6. This compound | C12H22O2 | CID 65294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. High Quality this compound CAS 51000-52-3 - SINOCHEM [sinocheme.com]

- 8. CN114146703A - Process for preparing higher vinyl carboxylate - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Vinyl Neodecanoate: A Technical Overview of a Versatile Monomer

An In-depth Guide for Researchers and Scientists

Vinyl neodecanoate, commercially known as VeoVa™ 10, is a vinyl ester of neodecanoic acid. It is a key monomer used in the synthesis of a variety of polymers, imparting unique properties such as enhanced flexibility, hydrophobicity, and resistance to chemicals and UV radiation. This technical guide provides a comprehensive overview of this compound, its synonyms, chemical properties, and detailed experimental protocols for its use in polymerization and material characterization, tailored for a scientific audience. While its primary applications are in the coatings, adhesives, and construction industries, its unique properties could be of interest to materials scientists in various fields, including those exploring polymer-based drug delivery systems.

Synonyms and Alternative Names

This compound is known by several names in scientific literature and commercial applications. A comprehensive list of these synonyms is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

| Name | Source/Context |

| VeoVa™ 10 | Commercial trade name by Hexion[1][2] |

| Vinyl ester of Versatic™ acid 10 | Chemical description[1] |

| Neodecanoic acid, vinyl ester | IUPAC-style name[3] |

| Ethenyl neodecanoate | Alternative chemical name |

| Vinyl versatate | Common industry term[4] |

| Neodecanoic acid, ethenyl ester | Alternative chemical name[4] |

| Ethenyl 7,7-dimethyloctanoate | Isomer-specific IUPAC name[2][5] |

| Vinylics | Product line including VeoVa™ 10[1] |

| Exxar Neo 10 | Another trade name[6] |

| Shivena-10 | Another trade name[6] |

Chemical and Physical Properties

This compound is a colorless liquid with a mild ester odor.[7] It is a mixture of isomers due to the branched structure of the parent neodecanoic acid.[4] Its highly branched aliphatic structure contributes significantly to the performance characteristics of the polymers it forms.[8] Key physical and chemical properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51000-52-3 | [3][5] |

| Molecular Formula | C12H22O2 | [5] |

| Molecular Weight | 198.30 g/mol | [5] |

| Appearance | Clear, colorless liquid | [5][7] |

| Density at 20°C | 875.0-885.0 kg/m ³ | [7] |

| Refractive Index, nD25 | 1.432-1.437 | [7] |

| Boiling Point | 216 °C | [5] |

| Melting Point | -4 °F (-20 °C) | [3] |

| Flash Point | > 175 °F (> 79.4 °C) | [3] |

| Water Solubility | <0.001% | [2] |

| Glass Transition Temperature (Tg) of Homopolymer | -3 °C | [2] |

Experimental Protocols

The following sections detail common experimental procedures involving this compound, from polymerization to the characterization of the resulting polymers.

Emulsion Polymerization of this compound Copolymers

Emulsion polymerization is a common technique for producing this compound-based lattices for coatings and adhesives. A typical semi-batch process is described below.

Materials:

-

This compound (VeoVa™ 10)

-

Co-monomer (e.g., vinyl acetate, methyl methacrylate, butyl acrylate)

-

Deionized water

-

Surfactant (e.g., sodium dodecyl sulfate)

-

Initiator (e.g., potassium persulfate)

-

Buffer (e.g., sodium bicarbonate)

-

Nitrogen gas

Procedure:

-

Reactor Setup: A jacketed glass reactor is equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and separate feed lines for the monomer pre-emulsion and initiator solution.

-

Initial Charge: The reactor is charged with deionized water, a portion of the surfactant, and the buffer.

-

Nitrogen Purge: The reactor is purged with nitrogen for at least 30 minutes to remove dissolved oxygen.

-

Heating: The reactor contents are heated to the desired reaction temperature (typically 70-85°C) with continuous stirring.

-

Initiator Addition: A portion of the initiator, dissolved in deionized water, is added to the reactor to initiate seed particle formation.

-

Monomer Pre-emulsion Feed: A stable pre-emulsion of the monomers, the remaining surfactant, and deionized water is prepared in a separate vessel. This pre-emulsion is then continuously fed into the reactor over a period of 3-4 hours.

-

Initiator Feed: The remaining initiator solution is fed concurrently with the monomer pre-emulsion.

-

Polymerization: The reaction is allowed to proceed at the set temperature for the duration of the feeds and for an additional 1-2 hours post-feed to ensure high monomer conversion.

-

Cooling and Filtration: The resulting latex is cooled to room temperature and filtered to remove any coagulum.

Characterization of this compound Polymers

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is used to confirm the incorporation of this compound into the copolymer.

-

Sample Preparation: A thin film of the polymer is cast on a suitable substrate (e.g., KBr pellet or ATR crystal).

-

Analysis: The spectrum is recorded, and characteristic peaks are identified. The presence of the ester carbonyl group (C=O) from this compound and the co-monomer, as well as the disappearance of the vinyl C=C bond, confirms copolymerization.

Differential Scanning Calorimetry (DSC):

DSC is employed to determine the glass transition temperature (Tg) of the copolymer, which is a crucial parameter for predicting its mechanical properties.

-

Sample Preparation: A small amount of the dried polymer (5-10 mg) is sealed in an aluminum pan.

-

Analysis: The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is determined from the inflection point in the heat flow curve of the second heating scan.

Gel Permeation Chromatography (GPC):

GPC is used to determine the molecular weight and molecular weight distribution of the synthesized polymer.

-

Sample Preparation: The polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran - THF).

-

Analysis: The polymer solution is injected into a GPC system equipped with a series of columns and a refractive index detector. The molecular weight is calculated based on a calibration curve generated from polymer standards (e.g., polystyrene).

Performance Evaluation Protocols

Polymers incorporating this compound are known for their enhanced durability. The following are standard test methods to quantify these performance improvements.

Hydrolytic Stability (Alkali Resistance)

The branched structure of this compound protects the ester linkage from hydrolysis, especially under alkaline conditions.

-

Procedure: A film of the polymer is cast and cured. The film is then immersed in an alkaline solution (e.g., 1 M NaOH) at a specified temperature. The film is periodically inspected for any signs of degradation, such as blistering, cracking, or loss of adhesion. The time taken for failure to occur is recorded as a measure of alkali resistance.

UV Resistance

The stability of this compound-containing polymers to UV radiation is a key performance attribute for exterior applications.

-

Procedure: Coated panels are exposed to accelerated weathering conditions in a UV chamber according to standards such as ASTM G154. The exposure cycle typically involves alternating periods of UV light and moisture. The panels are evaluated at regular intervals for changes in color (colorimetry), gloss, and the appearance of defects like chalking or cracking.[9]

Adhesion Testing

The adhesion of coatings and adhesives based on this compound can be assessed using standardized methods.

-

Cross-Cut Adhesion Test (ASTM D3359): A lattice pattern is cut through the coating to the substrate. A pressure-sensitive tape is applied over the lattice and then rapidly removed. The adhesion is rated based on the amount of coating removed by the tape.[10][11]

-

Pull-Off Adhesion Test (ASTM D4541): A loading fixture (dolly) is bonded to the surface of the coating. A portable adhesion tester is used to apply a perpendicular force to the dolly until it is pulled off. The force required to detach the coating is a quantitative measure of its adhesion strength.[12][13]

Relevance to Drug Development

While the primary applications of this compound are in industrial coatings and adhesives, its inherent properties may offer potential in specialized areas of drug development. The hydrophobicity and hydrolytic stability it imparts to polymers could be advantageous in creating durable matrices for the controlled release of therapeutic agents, particularly for long-acting formulations or in challenging environments. For instance, copolymers with this compound could be explored for enteric coatings or as components in transdermal patches where resistance to moisture and enzymatic degradation is crucial. However, it is important to note that extensive research, including biocompatibility and toxicology studies, would be required to validate its suitability for any biomedical application. Currently, there is limited published research focusing on this compound in drug delivery systems.

Conclusion

This compound, and its commercial equivalent VeoVa™ 10, is a versatile monomer that significantly enhances the performance of polymers in which it is incorporated. Its unique branched structure provides a combination of flexibility, hydrophobicity, and excellent resistance to hydrolysis and UV degradation. While its current applications are predominantly in the industrial sector, a thorough understanding of its properties and polymerization behavior, as outlined in this guide, may inspire its exploration in new scientific domains, including the development of advanced materials for specialized applications.

References

- 1. ospar.org [ospar.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. scipoly.com [scipoly.com]

- 5. pcimag.com [pcimag.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. greatlakesgages.com [greatlakesgages.com]

- 10. kta.com [kta.com]

- 11. galvanizeit.com [galvanizeit.com]

- 12. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]

- 13. hightower-labs.com [hightower-labs.com]

An In-depth Technical Guide to the Synthesis of Vinyl Neodecanoate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl neodecanoate, a vinyl ester of neodecanoic acid, is a crucial monomer in the production of a wide array of polymers. Its highly branched and hydrophobic structure imparts unique properties to copolymers, including enhanced water and alkali resistance, improved adhesion, and excellent UV and weathering stability. These characteristics make it an invaluable component in the formulation of high-performance paints, coatings, adhesives, and sealants. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, offering detailed experimental protocols, comparative quantitative data, and visualizations of the reaction pathways to aid researchers and professionals in its application and development.

Core Synthesis Routes

The industrial production of this compound is primarily achieved through three main synthetic pathways:

-

Direct Vinylation with Ethylene: This modern approach involves the direct reaction of neodecanoic acid with ethylene and oxygen in the presence of a palladium-based catalyst.

-

Transvinylation with Vinyl Acetate: A widely used method that involves the transfer of a vinyl group from vinyl acetate to neodecanoic acid, catalyzed by palladium or ruthenium complexes.

-

Acetylene Method: The traditional route, which reacts neodecanoic acid directly with acetylene, typically using a zinc-based catalyst.

This guide will delve into the technical details of each of these routes.

Direct Vinylation with Ethylene

The direct vinylation of neodecanoic acid with ethylene represents a more atom-economical and sustainable approach compared to the traditional acetylene method. This process typically employs a palladium catalyst in conjunction with a copper co-catalyst.

Signaling Pathway

Caption: Direct Vinylation of Neodecanoic Acid with Ethylene.

Experimental Protocol

Materials:

-

Neodecanoic acid (Versatic™ 10)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Copper(II) salt (e.g., Cu(OAc)₂, CuCl₂)

-

Organic salt/ligand (e.g., tetrahexylammonium chloride)

-

Ethylene

-

Oxygen or Air

-

Solvent (optional, e.g., propylene carbonate)

-

High-pressure reactor

Procedure:

-

Catalyst Preparation (in-situ): In a high-pressure reactor, charge neodecanoic acid, palladium(II) acetate, a copper co-catalyst, and an organic salt stabilizer. The reactor is then sealed and purged with an inert gas.

-

Reaction Execution: The reactor is pressurized with ethylene to a partial pressure of 10-55 bar and then with air or oxygen to a total pressure of 35-100 bar.[1] The reaction mixture is heated to a temperature between 90°C and 130°C and stirred vigorously.[1] The reaction can be run as a batch, semi-continuous, or continuous process. In a semi-continuous setup, the gas phase is periodically refreshed to maintain reactant concentrations.[1]

-

Work-up and Purification: After the reaction, the reactor is cooled and depressurized. The product mixture is then subjected to vacuum evaporation, distillation, or extraction to separate the this compound from the catalyst and any unreacted starting materials.[1] The catalyst system can often be recycled for subsequent batches.[1]

Transvinylation with Vinyl Acetate

Transvinylation is a versatile and widely employed method for the synthesis of various vinyl esters, including this compound. The reaction involves the equilibrium-driven transfer of a vinyl group from a donor, typically vinyl acetate, to a carboxylic acid in the presence of a transition metal catalyst.

Signaling Pathway

Caption: Transvinylation of Neodecanoic Acid with Vinyl Acetate.

Experimental Protocol

Materials:

-

Neodecanoic acid

-

Vinyl acetate

-

Palladium(II) acetate (Pd(OAc)₂) or a Ruthenium-based catalyst (e.g., [Ru(CO)₂OAc]n)

-

Bidentate ligand (e.g., 2,2'-bipyridyl)

-

Reactor equipped for reactive distillation

Procedure:

-

Reaction Setup: A reactor is charged with neodecanoic acid, vinyl acetate, and a palladium acetate-bidentate ligand catalyst complex.[2] The molar ratio of vinyl acetate to neodecanoic acid is typically between 2.2:1 and 9:1.[3]

-

Reaction Execution: The reaction is carried out at atmospheric pressure with a reaction temperature ranging from 80°C to 120°C.[3] In a semi-continuous or continuous process, the byproduct acetic acid is continuously removed from the reactor as a vapor along with vinyl acetate.[2][3] This removal of a product shifts the equilibrium towards the formation of this compound. The vinyl acetate can then be separated from the acetic acid and recycled back into the reactor.[2]

-

Work-up and Purification: The reaction mixture containing the this compound product is withdrawn from the reactor. The product is then separated from the catalyst and any residual reactants by distillation.

Acetylene Method

The reaction of neodecanoic acid with acetylene is a traditional method for producing this compound. This process typically utilizes a zinc-based catalyst at elevated temperatures.

Signaling Pathway

Caption: Synthesis of this compound via the Acetylene Method.

Experimental Protocol

Materials:

-

Neodecanoic acid

-

Acetylene gas

-

Zinc carboxylate catalyst (e.g., zinc salt of neodecanoic acid)[4]

Procedure:

-

Reaction Setup: Neodecanoic acid and the zinc carboxylate catalyst are charged into a reactor suitable for high-temperature reactions.

-

Reaction Execution: The reaction mixture is heated to an elevated temperature, and acetylene gas is bubbled through the liquid. The reaction is carried out until the desired conversion of neodecanoic acid is achieved.[4]

-

Work-up and Purification: After the reaction is complete, the crude product is filtered to remove the catalyst. The this compound is then purified by vacuum distillation to remove any unreacted neodecanoic acid and other impurities.

Comparative Data of Synthesis Routes

| Parameter | Direct Vinylation with Ethylene | Transvinylation with Vinyl Acetate | Acetylene Method |

| Catalyst | Pd/Cu complexes[1] | Pd or Ru complexes[2][5] | Zinc carboxylate[4] |

| Primary Reactants | Neodecanoic acid, Ethylene, Oxygen[1] | Neodecanoic acid, Vinyl acetate[2] | Neodecanoic acid, Acetylene[4] |

| Typical Temperature | 90 - 130 °C[1] | 80 - 160 °C[3][5] | Elevated temperatures[4] |

| Typical Pressure | 35 - 100 bar[1] | Atmospheric[3] | Elevated pressure |

| Reported Yield | Up to >80%[1] | Up to 37% (in some patents)[3] | High conversion, specific yield data less available |

| Key Byproducts | Water[1] | Acetic acid[2] | Minimal |

| Process Type | Batch, semi-continuous, or continuous[1] | Batch, semi-continuous, or continuous[2][3] | Batch |

| Advantages | High yield, atom economy, uses readily available ethylene. | Milder conditions, avoids handling acetylene. | High conversion, simple catalyst system. |

| Disadvantages | Requires high pressure, complex catalyst system. | Equilibrium-limited (requires byproduct removal), uses vinyl acetate which is derived from ethylene. | Handling of explosive acetylene, high temperatures. |

Conclusion

The choice of synthesis route for this compound depends on several factors, including the desired scale of production, available infrastructure, and economic considerations. The direct vinylation with ethylene offers a high-yield, modern alternative, while transvinylation remains a widely practiced and versatile method. The traditional acetylene route, despite its challenges with handling acetylene, is still a viable option. This guide provides the foundational technical knowledge for researchers and professionals to understand and potentially implement these key synthetic methodologies for this compound production. Further optimization of catalysts and reaction conditions continues to be an active area of research to improve the efficiency and sustainability of these processes.

References

- 1. CN114146703A - Process for preparing higher vinyl carboxylate - Google Patents [patents.google.com]

- 2. US8921593B2 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 3. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 4. ospar.org [ospar.org]

- 5. EP2812306A1 - Transvinylation as a first stage of coupling production of vinyl esters and acetic acid or propionic acid reaction products - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Vinyl Neodecanoate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl neodecanoate, a vinyl ester of neodecanoic acid, is a key monomer utilized in the synthesis of a variety of polymers. Its highly branched, sterically hindered structure imparts unique and desirable properties to the resulting copolymers, including exceptional hydrolytic stability, weather resistance, and hydrophobicity. These characteristics make it a valuable component in the formulation of advanced coatings, adhesives, and specialty polymers. This technical guide provides a comprehensive overview of the core physical properties of this compound monomer, offering valuable data and experimental insights for professionals in research and development.

Core Physical and Chemical Properties

This compound is a colorless liquid with a characteristic mild, pleasant ester-like odor.[1][2][3][4] It is a mixture of isomers due to the branched nature of the neodecanoic acid precursor.[2][5][6]

Data Presentation: Physical Properties of this compound

The following table summarizes the key quantitative physical properties of this compound monomer, compiled from various technical sources.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol [1][4][5] |

| Appearance | Colorless liquid[1][3][4][5][7] |

| Odor | Pleasant, ester-like[1][2][4][8] |

| Density | 0.882 g/mL at 25 °C[2][5][6] |

| Boiling Point/Range | 60 - 216 °C (at 760 mmHg)[2][5][6] |

| Melting Point | < -20 °C[2][7][8] |

| Flash Point | 83 °C (181 °F) - Closed Cup[9] |

| Refractive Index | n20/D 1.436[2][6] |

| Vapor Pressure | 38.6 Pa at 24.85 °C[2] |

| Water Solubility | 5.9 mg/L at 20 °C[2] |

| Viscosity (Kinematic) | 2.2 mm²/s[10] |

| LogP (Octanol/Water) | 4.9 at 20 °C[2] |

Experimental Protocols

The determination of the physical properties of this compound monomer adheres to standardized experimental methodologies to ensure accuracy and reproducibility. Below are detailed protocols for key property measurements, based on established standards such as those from ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Determination of Kinematic Viscosity (ASTM D445)

This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

-

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type).

-

Constant temperature bath, capable of maintaining the desired temperature within ±0.02 °C.[6]

-

Stopwatch, accurate to 0.1 seconds.

-

Thermometer with appropriate range and accuracy.

-

-

Procedure:

-

Select a clean, dry, calibrated viscometer of a size that will result in a flow time of not less than 200 seconds.

-

Filter the this compound sample through a fine-mesh screen to remove any particulate matter.

-

Charge the viscometer with the sample in the manner dictated by the design of the instrument.

-

Place the charged viscometer into the constant temperature bath, ensuring it is in a vertical position. Allow at least 30 minutes for the sample to reach thermal equilibrium.

-

Using suction, draw the liquid up into the measuring bulb of the viscometer.

-

Measure the time required for the leading edge of the meniscus to pass from the first timing mark to the second.[1]

-

Repeat the measurement to obtain a second determination.

-

Calculate the kinematic viscosity (ν) in mm²/s by multiplying the average flow time (t) in seconds by the viscometer calibration constant (C).

-

ν = C * t

-

-

Determination of Density (OECD Guideline 109)

This protocol describes the use of a pycnometer for determining the density of a liquid.

-

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole through it).

-

Analytical balance, accurate to ±0.1 mg.

-

Constant temperature bath.

-

Thermometer.

-

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer (m₀).

-

Fill the pycnometer with the this compound sample, taking care to avoid air bubbles.

-

Insert the stopper and place the pycnometer in the constant temperature bath (e.g., 25 °C) until the liquid level in the capillary remains constant.

-

Remove the pycnometer from the bath, carefully wipe it dry, and determine its mass (m₁).

-

Empty and clean the pycnometer, then fill it with a reference substance of known density (e.g., distilled water) and repeat steps 4 and 5 to determine its mass (m₂).

-

Calculate the density (ρ) of the this compound sample using the following formula, where ρ_ref is the density of the reference substance:

-

ρ = (m₁ - m₀) / (m₂ - m₀) * ρ_ref

-

-

Determination of Boiling Range (ASTM D1078)

This method covers the distillation of volatile organic liquids.

-

Apparatus:

-

Distillation flask (e.g., 200 mL).

-

Condenser.

-

Distillation receiver (graduated cylinder).

-

Heat source (heating mantle or bath).

-

Thermometer, calibrated for the expected boiling range.

-

Boiling chips.

-

-

Procedure:

-

Measure 100 mL of the this compound sample into the distillation flask.

-

Add a few boiling chips to the flask.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly (top of the bulb level with the bottom of the side arm of the flask).

-

Apply heat to the flask at a controlled rate.

-

Record the temperature at which the first drop of condensate falls from the condenser into the receiver as the Initial Boiling Point (IBP).

-

Continue the distillation at a regulated rate (e.g., 4-5 mL per minute).

-

Record the temperature as various percentages of the sample are collected in the receiver.

-

The temperature at which the last of the liquid evaporates from the bottom of the flask is the Dry Point. The range from the IBP to the Dry Point constitutes the boiling range.

-

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the determination of the kinematic viscosity of this compound, as described in the experimental protocol section.

Caption: Workflow for Kinematic Viscosity Determination. Caption: Workflow for Kinematic Viscosity Determination.

References

- 1. nazhco.com [nazhco.com]

- 2. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 3. chem.ws [chem.ws]

- 4. bellevuecollege.edu [bellevuecollege.edu]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. acri.gov.tw [acri.gov.tw]

- 9. oecd.org [oecd.org]

- 10. www1.udel.edu [www1.udel.edu]

Spectroscopic data of "Vinyl neodecanoate" (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Vinyl neodecanoate (CAS No. 51000-52-3), a versatile vinyl ester monomer. The information presented herein is intended to assist researchers and professionals in the accurate identification, characterization, and quality control of this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure

This compound is a mixture of isomers of vinyl esters of neodecanoic acid. The general structure features a vinyl group attached to the carbonyl carbon of a highly branched C10 carboxylic acid.[1][2]

IUPAC Name: Ethenyl 2,2-dimethyloctanoate is a representative isomer.[3] Molecular Formula: C₁₂H₂₂O₂ Molecular Weight: 198.30 g/mol [3]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals for its vinyl and branched alkyl moieties.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.25 | dd | ~14.0, ~6.3 | -O-CH=CH₂ |

| ~4.65 | dd | ~14.0, ~1.5 | -O-CH=CH₂ (trans) |

| ~4.35 | dd | ~6.3, ~1.5 | -O-CH=CH₂ (cis) |

| ~1.25 | m | - | -(CH₂)n- |

| ~0.88 | t | - | -CH₃ |

| ~1.20 | s | - | -C(CH₃)₂- |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and the specific isomer distribution. The data is based on typical values for vinyl esters and available spectral images.[3][4][5]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (ester) |

| ~141 | -O-CH=CH₂ |

| ~97 | -O-CH=CH₂ |

| ~40 | Quaternary C |

| ~32-22 | -(CH₂)n- |

| ~25 | -C(CH₃)₂- |

| ~14 | -CH₃ |

Note: The chemical shifts are approximate and based on typical values for vinyl esters and available spectral data.[3][6][7][8][9][10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the ester and vinyl groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch (vinyl) |

| ~2960-2850 | Strong | C-H stretch (alkyl) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1645 | Medium | C=C stretch (vinyl) |

| ~1140 | Strong | C-O stretch (ester) |

| ~945, ~870 | Strong | =C-H bend (vinyl out-of-plane) |

Note: The positions and intensities of the absorption bands are approximate.[13][14][15][16][17]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 198 | [M]⁺ (Molecular ion) |

| 171 | [M - CH=CH₂]⁺ |

| 155 | [M - C₃H₅]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation, characteristic of the neodecanoyl group) |

| 43 | [CH₃CO]⁺ or [C₃H₇]⁺ |

Note: The fragmentation pattern is predicted based on the general fragmentation of vinyl esters and the structure of the neodecanoyl group.[18][19][20][21][22][23]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

-

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A wider spectral width (e.g., 0-220 ppm) is used. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of ¹³C.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS.

IR Spectroscopy

FT-IR (Fourier Transform Infrared) spectra are recorded on an FT-IR spectrometer.

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for volatile compounds like this compound.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of isomers and impurities.

-

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | C12H22O2 | CID 65294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. compoundchem.com [compoundchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. VINYL DECANOATE(4704-31-8) 13C NMR spectrum [chemicalbook.com]

- 10. compoundchem.com [compoundchem.com]

- 11. bhu.ac.in [bhu.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. www1.udel.edu [www1.udel.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. whitman.edu [whitman.edu]

- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 23. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the Solubility of Vinyl Neodecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of vinyl neodecanoate in various organic solvents. This compound, a vinyl ester of neodecanoic acid, is a key monomer in the production of a wide range of polymers with applications in coatings, adhesives, and specialty materials.[1] A thorough understanding of its solubility is critical for optimizing polymerization processes, developing formulations, and ensuring product performance.

Core Concepts: Understanding Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound is a relatively nonpolar molecule due to its long, branched alkyl chain, with a polar ester group. Consequently, it exhibits good solubility in nonpolar and moderately polar organic solvents, while its solubility in highly polar solvents, such as water, is very low.[3]

Factors influencing the solubility of this compound include:

-

Polarity of the Solvent: Solvents with polarities similar to this compound will be more effective at dissolving it.

-

Molecular Size and Shape: The branched structure of the neodecanoic acid portion of the molecule can influence how it interacts with solvent molecules.

-

Temperature: While data is limited, for most systems, solubility is expected to increase with temperature.

-

Hydrogen Bonding: The presence or absence of hydrogen bonding capabilities in the solvent will significantly affect its ability to dissolve this compound, which contains an ester group that can act as a hydrogen bond acceptor.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and information from technical data sheets, a qualitative and semi-quantitative understanding can be established. The following tables summarize the available solubility information.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (% m/m) | Reference |

| Water | 20 - 80 | < 0.1 | [3] |

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility | Reference(s) |

| Esters | Vinyl Acetate | Completely Miscible | [3] |

| Ethyl Acetate | Soluble | [4] | |

| Butyl Acetate | Soluble | [4] | |

| Ketones | Acetone | Soluble | [4] |

| Methyl Ethyl Ketone (MEK) | Soluble | [4] | |

| Aromatic Hydrocarbons | Toluene | Soluble | [4] |

| Xylene | Soluble | [4] | |

| Aliphatic Hydrocarbons | Hexane | Soluble | [4] |

| Heptane | Soluble | [4] | |

| Alcohols | Methanol | Sparingly Soluble (Expected) | Inferred |

| Ethanol | Sparingly Soluble (Expected) | Inferred | |

| Isopropanol | Sparingly Soluble (Expected) | Inferred |

Note: "Soluble" indicates that a homogeneous solution can be formed. "Completely Miscible" implies solubility at all proportions. "Sparingly Soluble (Expected)" is an inference based on the polarity difference between this compound and the solvent.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on standard laboratory practices for liquid-liquid miscibility and solubility determination.

Protocol 1: Visual Method for Determining Miscibility

Objective: To qualitatively determine if this compound is miscible, partially miscible, or immiscible in a given organic solvent at various proportions.

Materials:

-

This compound

-

Organic solvent of interest

-

Graduated cylinders or pipettes

-

Test tubes with stoppers

-

Vortex mixer

Procedure:

-

Label a series of test tubes for each solvent and concentration to be tested (e.g., 10%, 25%, 50%, 75%, 90% v/v this compound in solvent).

-

Using a graduated cylinder or pipette, accurately measure the required volumes of this compound and the solvent into the corresponding test tubes.

-

Stopper the test tubes securely.

-

Agitate the mixtures vigorously using a vortex mixer for 30-60 seconds.

-

Allow the test tubes to stand undisturbed for at least 5 minutes.

-

Visually inspect the mixtures against a well-lit background.

-

Miscible: The mixture appears as a single, clear, homogeneous phase.

-

Partially Miscible: The mixture may appear cloudy or form two distinct layers upon standing.

-

Immiscible: Two distinct layers are clearly visible.

-

-

Record the observations for each concentration.

Protocol 2: Gravimetric Method for Quantitative Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a solvent at a specific temperature (expressed in g/100 mL).

Materials:

-

This compound

-

Organic solvent of interest

-

Analytical balance

-

Temperature-controlled water bath or incubator

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Pipettes

-

Evaporating dish

-

Vacuum oven or desiccator

Procedure:

-

Pre-weigh several clean and dry glass vials.

-

Add a known volume (e.g., 10 mL) of the organic solvent to each vial.

-

Place the vials in a temperature-controlled bath set to the desired temperature and allow them to equilibrate.

-

Gradually add small, known amounts of this compound to a vial while stirring continuously with a magnetic stir bar.

-

Continue adding this compound until a slight excess of undissolved monomer is observed, indicating a saturated solution.

-

Allow the solution to stir at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, stop stirring and allow any undissolved this compound to settle.

-

Carefully pipette a known volume (e.g., 5 mL) of the clear, saturated supernatant into a pre-weighed evaporating dish.

-

Evaporate the solvent from the dish in a fume hood or a vacuum oven at a temperature that will not cause the this compound to decompose.

-

Once the solvent has evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

-

Calculate the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of supernatant taken (mL)) * 100

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

Caption: Logical relationship of factors influencing this compound solubility.

Caption: Experimental workflow for visual determination of miscibility.

References

The Core Chemistry of Vinyl Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemistry of vinyl esters, a versatile class of thermosetting polymers. Esteemed for their unique blend of properties derived from both epoxy and polyester resins, vinyl esters offer superior mechanical strength, thermal stability, and exceptional chemical resistance. This document delves into their core structure, synthesis methodologies, reactivity, and characteristic properties, with a focus on providing actionable data and experimental insights for professionals in research and development.

Structure and Properties of Vinyl Esters

Vinyl esters are synthesized through the esterification of an epoxy resin with an unsaturated monocarboxylic acid, typically acrylic or methacrylic acid.[1] This structure results in a molecule with reactive vinyl groups located at the termini of the polymer chain, a key differentiator from unsaturated polyesters where reactive sites are distributed along the backbone.[1] This terminal reactivity contributes to the superior toughness and corrosion resistance of vinyl esters.[1] The central epoxy-derived backbone provides excellent mechanical properties and chemical resistance.[2]

The properties of a vinyl ester resin can be tailored by the choice of the parent epoxy resin. For instance, Bisphenol A (BPA) based vinyl esters are common and offer a good balance of properties, while novolac-based vinyl esters exhibit higher crosslink densities, leading to enhanced thermal and solvent resistance.

Quantitative Data on Vinyl Ester Resin Properties

The following tables summarize key mechanical and thermal properties of standard Bisphenol-A based vinyl ester resins. These values are typical for unfilled, cured resins and can be influenced by the specific formulation, including the type and amount of reactive diluent (commonly styrene), initiator, and curing conditions.

Table 1: Mechanical Properties of a Typical Cured Bisphenol-A Based Vinyl Ester Resin

| Property | Value | Test Method |

| Tensile Strength | 80 MPa | ASTM D638 |

| Tensile Modulus | 3.5 - 3.9 GPa | ASTM D638 |

| Elongation at Break | 4.0 - 6.0% | ASTM D638 |

| Flexural Strength | 140 MPa | ASTM D790 |

| Flexural Modulus | 3.7 GPa | ASTM D790 |

| Barcol Hardness | 41 | ASTM D2583 |

Data compiled from multiple sources.[2][3]

Table 2: Thermal and Physical Properties of a Typical Cured Bisphenol-A Based Vinyl Ester Resin

| Property | Value | Test Method |

| Heat Deflection Temperature (HDT) | 100 - 103 °C | ASTM D648 |

| Glass Transition Temperature (Tg) | Increases with curing temperature | DSC |

| Liquid Resin Viscosity (at 25 °C) | 350 - 900 mPa·s | ISO 3219 |

| Liquid Resin Density | 1.045 g/cm³ | - |

| Shrinkage during Cure | 4 - 10% (styrene dependent) | Density Measurements |

Data compiled from multiple sources.[2][4][5]

Synthesis of Vinyl Esters

The primary industrial synthesis of vinyl esters involves the reaction of an epoxy resin with an unsaturated carboxylic acid. Another important method, particularly for laboratory-scale synthesis of specialty vinyl esters, is transvinylation.

Synthesis of Bisphenol A Diglycidyl Ether Dimethacrylate (BPADMA)

This is a common method for producing a vinyl ester resin from a Bisphenol A based epoxy.

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Charging Reactants: Charge the reactor with Bisphenol A diglycidyl ether (DGEBA) epoxy resin and methacrylic acid in a 1:2 molar ratio.[6] Add a catalyst, such as a tertiary amine (e.g., N,N-dimethylbenzylamine) or triphenylphosphine (approximately 0.1-1.0% by weight of the reactants).[7] An inhibitor, like hydroquinone (around 200 ppm), is also added to prevent premature polymerization.[8]

-

Reaction Conditions: Heat the mixture to 90-120 °C with constant stirring.[6][7]

-

Monitoring the Reaction: The progress of the esterification reaction is monitored by determining the acid value of the reaction mixture at regular intervals via titration.[6][9] The reaction is considered complete when the acid value drops below a specified level (e.g., <10 mg KOH/g).[6]

-

Work-up and Purification: Once the desired acid value is reached, cool the reaction mixture. If a solvent was used, it is removed under reduced pressure. The resulting vinyl ester resin can be diluted with a reactive diluent like styrene to the desired viscosity. For higher purity, the product can be dissolved in a suitable solvent (e.g., dichloromethane) and washed successively with an acidic solution (to remove the amine catalyst), a basic solution (to remove excess methacrylic acid and inhibitor), and then with water. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is evaporated.[7]

Synthesis via Transvinylation

This method is useful for synthesizing vinyl esters from carboxylic acids that may not be suitable for direct esterification with epoxy resins. It involves the exchange of the vinyl group from a vinyl ester (like vinyl acetate) to a carboxylic acid, often catalyzed by a palladium salt.[10]

-

Reactor Setup: A reaction vessel is equipped with a stirrer, a reflux condenser, and an inert atmosphere (e.g., nitrogen).

-

Reactant and Catalyst Preparation: The dicarboxylic acid is dissolved in an excess of vinyl acetate.[10] A palladium catalyst, such as palladium(II) acetate complexed with a ligand like pyridine ([pyridine]₂·Pd(OAc)₂), is added.[10][11] A polymerization inhibitor (e.g., phenothiazine) is also included.[12]

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the mixture) with continuous stirring.[12]

-

Reaction Monitoring and Catalyst Addition: The reaction progress can be monitored by techniques such as gas chromatography (GC) or NMR to observe the formation of the divinyl ester product and the consumption of the starting dicarboxylic acid. Due to potential catalyst deactivation, successive additions of the palladium catalyst may be necessary to achieve a high yield.[10][11]

-

Product Isolation and Purification: After the reaction is complete, the excess vinyl acetate is removed by distillation under reduced pressure. The residue is then purified, for example, by column chromatography or recrystallization, to isolate the pure divinyl ester.[12]

Reactivity and Curing Mechanism

Vinyl ester resins are thermosetting polymers that cure through a free-radical polymerization mechanism. The curing process is typically initiated by the addition of a free-radical initiator, such as an organic peroxide (e.g., methyl ethyl ketone peroxide (MEKP) or benzoyl peroxide), and is often accelerated by a promoter (e.g., cobalt octoate).[2][13]

The curing process involves the copolymerization of the vinyl ester oligomer with a reactive diluent, most commonly styrene. The free radicals initiate a chain reaction, leading to the cross-linking of the polymer chains and the formation of a rigid, three-dimensional network.

Caption: Free-radical polymerization mechanism of vinyl esters.

Characterization Techniques

The synthesis and curing of vinyl esters can be monitored and the final product characterized using various analytical techniques.

Spectroscopic Characterization

Table 3: Typical FT-IR Absorption Bands for a Bisphenol-A Based Vinyl Ester Resin

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | -OH stretching (hydroxyl groups on the backbone) |

| ~1720 | C=O stretching (ester group) |

| ~1608 | C=C stretching (vinyl group) |

| ~1510 | C=C stretching (aromatic ring) |

| 943 | =C-H bending (methacrylate vinyl group) |

| 910 | =C-H bending (styrene vinyl group) |

| Disappearance of peak at ~910 cm⁻¹ | Indicates consumption of epoxy groups |

Data compiled from multiple sources.[5][14][15]

Table 4: Typical ¹H NMR Chemical Shifts for a Bisphenol-A Based Vinyl Ester Resin

| Chemical Shift (δ, ppm) | Assignment |

| 6.7 - 7.2 | Aromatic protons of Bisphenol A moiety |

| 5.5 - 6.2 | Vinyl protons of the methacrylate group |

| ~4.0 | Protons adjacent to the ester oxygen and hydroxyl group |

| ~1.9 | Methyl protons of the methacrylate group |

| ~1.6 | Methyl protons of the Bisphenol A moiety |

Data compiled from multiple sources.[16][17][18]

Experimental and logical Workflows

The synthesis and characterization of vinyl esters follow a logical workflow to ensure the desired product is obtained and its properties are verified.

Caption: General workflow for vinyl ester synthesis and characterization.

Applications in Drug Development and Research

While the primary applications of vinyl esters are in industrial composites and coatings, their unique properties lend them to specialized roles in research and drug development. Their biocompatibility and the tunability of their mechanical properties make them candidates for:

-

Drug Delivery Systems: Vinyl ester-based polymers can be formulated into microparticles or hydrogels for the controlled release of therapeutic agents. The cross-linked network can be designed to control the diffusion rate of encapsulated drugs.

-

Biomedical Implants and Scaffolds: Their mechanical strength and resistance to degradation make them suitable for creating load-bearing biomedical devices and scaffolds for tissue engineering.

-

Dental Restoratives: Bisphenol A glycidyl dimethacrylate (Bis-GMA), a type of vinyl ester, is a common monomer in dental composites due to its excellent mechanical properties and durability.[19]

The continued development of novel vinyl ester formulations, including those derived from bio-based sources, opens up new possibilities for their application in the life sciences.

References

- 1. nanoient.org [nanoient.org]

- 2. s3-ap-northeast-1.amazonaws.com [s3-ap-northeast-1.amazonaws.com]

- 3. scribd.com [scribd.com]

- 4. composites.utk.edu [composites.utk.edu]

- 5. Synthesis, Characterization and Properties of Vinyl Ester Matrix Resins [vtechworks.lib.vt.edu]

- 6. scribd.com [scribd.com]

- 7. Synthesis of none Bisphenol A structure dimethacrylate monomer and characterization for dental composite applications | Pocket Dentistry [pocketdentistry.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 11. researchgate.net [researchgate.net]

- 12. EP0494016B1 - Process for transvinylation and its application - Google Patents [patents.google.com]

- 13. pslc.ws [pslc.ws]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ripublication.com [ripublication.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Vinyl Neodecanoate Emulsion Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction